![molecular formula C26H20I2N2O5 B11075624 (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11075624.png)
(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, isopropyl, and oxazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzyl group: This step often involves nitration reactions under controlled conditions.
Final assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but lacks the oxazole ring and iodination.
(4-Nitrophenyl)methanol: Contains the nitrobenzyl group but differs in the overall structure.
Uniqueness
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and iodination distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C26H20I2N2O5 |
|---|---|
Molekulargewicht |
694.3 g/mol |
IUPAC-Name |
(4Z)-4-[[3,5-diiodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-(4-propan-2-ylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20I2N2O5/c1-15(2)18-5-7-19(8-6-18)25-29-23(26(31)35-25)13-17-11-21(27)24(22(28)12-17)34-14-16-3-9-20(10-4-16)30(32)33/h3-13,15H,14H2,1-2H3/b23-13- |
InChI-Schlüssel |
TXSOGNHJYAQBDX-QRVIBDJDSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)/C(=O)O2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)
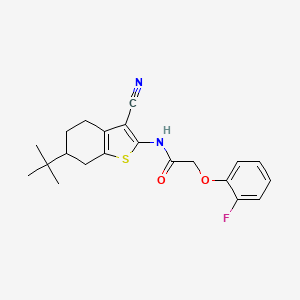
![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)
![2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11075577.png)
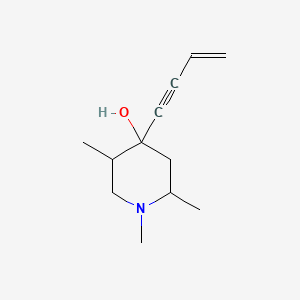
![7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11075588.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)

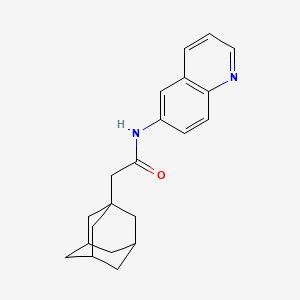
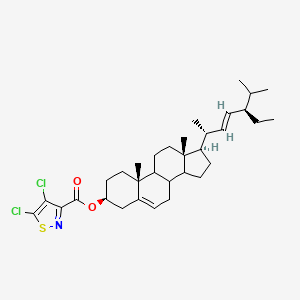
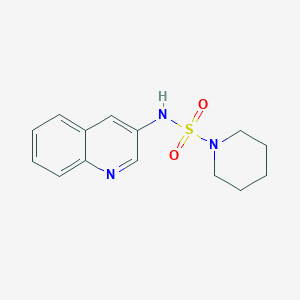
![methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate](/img/structure/B11075631.png)
